N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide
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Overview
Description
N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide typically involves the reaction of 2,4-dinitrophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to attack by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and phenoxy moiety play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide
- Ethyl N-(2,4-dinitrophenoxy)acetimidate
- 2,4-Dinitrophenol derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
55759-61-0 |
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Molecular Formula |
C10H11N3O6 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
N-[2-(2,4-dinitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O6/c1-7(14)11-4-5-19-10-3-2-8(12(15)16)6-9(10)13(17)18/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI Key |
MIRBGDCSPIITOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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